molecular formula C7H14NaO2 B158263 Sodium heptanoate CAS No. 10051-45-3

Sodium heptanoate

Cat. No.: B158263
CAS No.: 10051-45-3
M. Wt: 153.17 g/mol
InChI Key: IYPLHUBMNIVACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium heptanoate, also known as heptanoic acid sodium salt, is an organic compound with the molecular formula C₇H₁₃NaO₂. It is a sodium salt of heptanoic acid, a seven-carbon chain carboxylic acid. This compound is commonly used as a biochemical reagent and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

Sodium heptanoate, also known as enanthic acid sodium salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . .

Mode of Action

It is known to be used as a surfactant, emulsifier, lubricant, and preservative . These roles suggest that this compound may interact with its targets to alter their properties or behaviors, facilitating various industrial and laboratory processes.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

Its use in various industries and laboratories suggests it may have diverse effects depending on the specific context and application .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence and composition of aqueous environments could impact its action. Additionally, its use as a corrosion inhibitor indicates that it may interact with metal substrates and corrosive media, suggesting that the chemical environment could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium heptanoate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where heptanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:

C7H14O2+NaOHC7H13NaO2+H2O\text{C}_7\text{H}_{14}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_{13}\text{NaO}_2 + \text{H}_2\text{O} C7​H14​O2​+NaOH→C7​H13​NaO2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium heptanoate, being a carboxylate salt, primarily undergoes reactions typical of carboxylic acids and their salts. These include:

    Esterification: Reacts with alcohols to form esters.

    Reduction: Can be reduced to heptanol using reducing agents like lithium aluminum hydride.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.

    Reduction: Uses lithium aluminum hydride in anhydrous ether.

    Substitution: Involves nucleophiles such as alkyl halides under basic conditions.

Major Products Formed:

Scientific Research Applications

Sodium heptanoate is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

  • Sodium acetate (C₂H₃NaO₂)
  • Sodium propionate (C₃H₅NaO₂)
  • Sodium butyrate (C₄H₇NaO₂)

Comparison: Sodium heptanoate is unique due to its longer carbon chain compared to other sodium carboxylates like sodium acetate, propionate, and butyrate. This longer chain imparts different physical and chemical properties, such as higher boiling and melting points, and different solubility characteristics. These differences make this compound suitable for specific applications where longer chain carboxylates are required .

Properties

CAS No.

10051-45-3

Molecular Formula

C7H14NaO2

Molecular Weight

153.17 g/mol

IUPAC Name

sodium;heptanoate

InChI

InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);

InChI Key

IYPLHUBMNIVACI-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCC(=O)[O-].[Na+]

SMILES

CCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCC(=O)O.[Na]

10051-45-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium heptanoate
Reactant of Route 2
Sodium heptanoate
Reactant of Route 3
Sodium heptanoate
Reactant of Route 4
Reactant of Route 4
Sodium heptanoate
Reactant of Route 5
Reactant of Route 5
Sodium heptanoate
Reactant of Route 6
Sodium heptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.